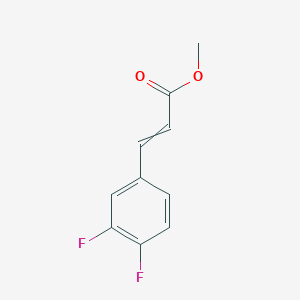![molecular formula C15H15N3O4 B13653454 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of an imidazole ring and a propanoic acid moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid involves multiple steps. One common method starts with the preparation of the norbornene derivative, which is then subjected to various electrophilic reactions to introduce the imidazole and propanoic acid groups . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, and alkylated forms.
Applications De Recherche Scientifique
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various enzymatic pathways. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-N-(2,2-diphenylethyl)acetamide
- 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]acetic acid
Uniqueness
The uniqueness of 2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the propanoic acid moiety allows for diverse interactions and applications.
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.30 g/mol |
Nom IUPAC |
2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-13-11-7-1-2-8(3-7)12(11)14(20)18(13)10(15(21)22)4-9-5-16-6-17-9/h1-2,5-8,10-12H,3-4H2,(H,16,17)(H,21,22)/t7-,8+,10?,11?,12? |
Clé InChI |
MMZUYMRACDCOMP-FYVMKIQQSA-N |
SMILES isomérique |
C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)C(CC4=CN=CN4)C(=O)O |
SMILES canonique |
C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CN=CN4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)


![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)










